molecular formula C6H10N2O5 B1668441 Carglumic acid CAS No. 1188-38-1

Carglumic acid

Cat. No. B1668441
CAS RN: 1188-38-1
M. Wt: 190.15 g/mol
InChI Key: LCQLHJZYVOQKHU-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carglumic acid, sold under the brand name Carbaglu among others, is used for the treatment of hyperammonaemia . It is used together with diet and other medicines to treat and prevent hyperammonemia (too much ammonia in the blood) caused by the lack of a liver enzyme called N-acetylglutamate synthase (NAGS) .


Synthesis Analysis

Carglumic acid is a synthetic analogue of N-acetylglutamate . It decreases ammonia levels by restoring the functioning of the urea cycle .


Chemical Reactions Analysis

Carglumic acid is a carbamoyl phosphate synthetase 1 (CPS 1) activator . It is a structural analog of N-acetylglutamate and is effective in the treatment of hyperammonaemia due to propionic, methylmalonic and isovaleric acidurias .


Physical And Chemical Properties Analysis

Carglumic acid has the molecular formula C6H10N2O5 and a molecular weight of 190.15 . It is soluble in DMSO .

Scientific Research Applications

Treatment of Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)

  • Scientific Field : Medical Science, specifically Metabolic Disorders .
  • Application Summary : Carglumic acid is used in the treatment of PA and MMA, which are rare autosomal recessive inborn errors of metabolism characterized by hyperammonemia due to N-acetylglutamate synthase (NAGS) dysfunction .
  • Methods of Application : In a prospective, multicenter, randomized, parallel-group, open-label, controlled clinical trial, patients aged ≤15 years with confirmed PA and MMA were included. They received twice daily carglumic acid (50 mg/kg/day) plus standard therapy (protein-restricted diet, L-carnitine, and metronidazole) or standard therapy alone for a 2-year treatment period .
  • Results : The primary outcome was the number of emergency room (ER) admissions because of hyperammonemia. A mean of 6.31 ER admissions was observed for the carglumic acid arm, compared with 12.76 for standard treatment, with a significant difference between the groups (p = 0.0095). Of the secondary outcomes, the only significant differences were in glycine and free carnitine levels .

Inhibition or Induction of Cytochrome P450 Enzymes

  • Scientific Field : Pharmacology .
  • Application Summary : An in vitro study was conducted to assess the potential for carglumic acid to inhibit or induce the Cytochrome P450 enzymes .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
  • Results : The results or outcomes obtained were not detailed in the search results .

Treatment of Isovaleric Acidemia

  • Scientific Field : Medical Science, specifically Metabolic Disorders .
  • Application Summary : Carglumic acid is used in the treatment of Isovaleric Acidemia, a rare autosomal recessive metabolic disorder .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
  • Results : The results or outcomes obtained were not detailed in the search results .

Development of Novel Orphan Drugs

  • Scientific Field : Pharmacology .
  • Application Summary : Carglumic acid is being used in the development of novel orphan drugs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
  • Results : The results or outcomes obtained were not detailed in the search results .

Treatment of Hyperammonemia due to Hepatic N-acetylglutamate Synthase (NAGS) Deficiency

  • Scientific Field : Medical Science, specifically Metabolic Disorders .
  • Application Summary : Carglumic acid is approved by the US Food and Drug Administration (USFDA) for the treatment of hyperammonemia due to hepatic NAGS deficiency .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
  • Results : The results or outcomes obtained were not detailed in the search results .

Treatment of Patients Aged ≤15 Years with Confirmed Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)

  • Scientific Field : Medical Science, specifically Metabolic Disorders .
  • Application Summary : Carglumic acid is used in the treatment of patients aged ≤15 years with confirmed PA and MMA .
  • Methods of Application : The study was a prospective, multicenter, randomized, parallel-group, open-label, controlled clinical trial. Patients were followed up for two years. The primary outcome was the number of emergency room (ER) admissions because of hyperammonemia .
  • Results : On the primary efficacy endpoint, a mean of 6.31 ER admissions was observed for the carglumic acid arm, compared with 12.76 for standard treatment, with a significant difference between the groups (p = 0.0095) .

Safety And Hazards

The most common side effects of Carglumic Acid include vomiting, abdominal pain, fever, tonsillitis, anemia, diarrhea, ear infection, infections, inflammation of the throat and nasal passages, decreased hemoglobin in the red blood cells, and headache .

Future Directions

There is ongoing research on the long-term safety and efficacy of carglumic acid in the management of propionic acidemia (PA) and methylmalonic acidemia (MMA) . The study aims to evaluate the effectiveness of the administration of carglumic acid with the standard treatment compared to the standard treatment alone in the management of these organic acidemias .

properties

IUPAC Name

(2S)-2-(carbamoylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQLHJZYVOQKHU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046706
Record name N-Carbamyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carglumic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG), which is an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1). CPS1 is found in the mitochondria and is the first enzyme of the urea cycle, which converts ammonia into urea. Carglumic acid acts as a replacement for NAG in NAGS deficiency patients by activating CPS1 but it does not help to regulate the urea cycle.
Record name Carglumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Carglumic acid

CAS RN

1188-38-1
Record name Carbamylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carglumic acid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carglumic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Carbamyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARGLUMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L0HB4V1EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carglumic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carglumic acid
Reactant of Route 2
Reactant of Route 2
Carglumic acid
Reactant of Route 3
Reactant of Route 3
Carglumic acid
Reactant of Route 4
Reactant of Route 4
Carglumic acid
Reactant of Route 5
Carglumic acid
Reactant of Route 6
Reactant of Route 6
Carglumic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.